molecular formula C24H32O6 B1251500 caesalpinin C

caesalpinin C

Cat. No. B1251500
M. Wt: 416.5 g/mol
InChI Key: MYVHVFGKOZGBLW-RAMHWAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caesalpinin C is a tetracyclic diterpenoid isolated from the seed kernels of Caesalpinia crista that has been found to exhibit antimalarial activity. It has a role as a metabolite and an antimalarial. It is an acetate ester, a cyclic ether, a tertiary alcohol and a tetracyclic diterpenoid.

Scientific Research Applications

Anti-Inflammatory Actions

  • Caesalpinin M2 , a compound related to caesalpinin C, shows promise as a selective glucocorticoid receptor modulator with anti-inflammatory potential. In vitro and in vivo studies demonstrate its ability to inhibit proinflammatory cytokines and attenuate colitis in mice without causing side effects typical of dexamethasone treatment (Xiang et al., 2018).

Therapeutic Potential in PCOS

  • Caesalpinia bonduc seeds, containing active compounds like caesalpinin, exhibit anti-diabetic, anti-hyperlipidemic, anti-cancer, anti-pyretic, and anti-oxidant properties. These properties, particularly its anti-androgenic and anti-estrogenic potential, may be beneficial in regulating hyperandrogenism in Poly Cystic Ovary Syndrome (PCOS) (Kandasamy & Balasundaram, 2021).

Inhibitory Activities on PDE and NF-κB Expression

  • New cassane-type diterpenoids, including compounds related to this compound, isolated from Caesalpinia bonduc have shown inhibitory effects on phosphodiesterase and nuclear factor-kappa B (NF-κB) expression, suggesting their potential as anti-inflammatory agents (Liu et al., 2020).

Cytotoxic Constituents for Cancer Treatment

  • The seeds of Caesalpinia sappan contain cassane-type diterpenoids with cytotoxic activity against various cancer cells, indicating their potential use in cancer treatment. These compounds include phanginins, which show effective inhibition against certain cancer cell lines (Tran et al., 2015).

Antimalarial Activity

  • Cassane- and norcassane-type diterpenes from Caesalpinia crista exhibit significant inhibitory effects on Plasmodium falciparum growth in vitro, suggesting their potential as antimalarial agents (Linn et al., 2005).

Phytochemical Screening and Antioxidant Activity

  • Caesalpinia bonduc has been studied for its phytochemical components and antioxidant activity. Different parts of the plant exhibit varying levels of total flavonoid and phenolic content, with leaf extracts showing the highest antioxidant activity, relevant for various health applications (Sembiring et al., 2017).

Cardiovascular Effects

  • The aqueous extract from Caesalpinia ferrea stem barks has shown cardiovascular effects in rats, including hypotension and tachycardia, mediated by ATP-sensitive potassium channels. These findings indicate its potential in treating cardiovascular disorders (Menezes et al., 2007).

Antibacterial Studies

  • Extracts from Caesalpinia bonducella seeds demonstrate antibacterial activities, particularly against strains like Proteus mirabilis and Pseudomonas aeruginosa, highlighting their potential as natural antibacterial agents (Navanit, 2017).

properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

[(1S,3R,4aR,6aR,11aS,11bS)-1-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-7-methylidene-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-3-yl] acetate

InChI

InChI=1S/C24H32O6/c1-13-16-7-9-24(27)22(4,5)20(29-14(2)25)12-21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,16,18,20-21,27H,1,7,9,11-12H2,2-6H3/t16-,18-,20+,21-,23-,24+/m0/s1

InChI Key

MYVHVFGKOZGBLW-RAMHWAOYSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H](C([C@]2([C@]1([C@H]3CC4=C(C=CO4)C(=C)[C@@H]3CC2)C)O)(C)C)OC(=O)C

Canonical SMILES

CC(=O)OC1CC(C2(C3CC4=C(C=CO4)C(=C)C3CCC2(C1(C)C)O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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